2-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)-N-(2-METHYLPROPYL)ACETAMIDE
Overview
Description
2-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)-N-(2-METHYLPROPYL)ACETAMIDE is a synthetic organic compound that belongs to the benzodiazole family. Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)-N-(2-METHYLPROPYL)ACETAMIDE typically involves the following steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Dimethyl Groups: Methylation of the benzodiazole core at the 5 and 6 positions.
Acetamide Formation: Reaction of the benzodiazole derivative with an acylating agent to form the acetamide group.
N-Alkylation: Introduction of the 2-methylpropyl group through an alkylation reaction.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can occur at the acetamide group, potentially converting it to an amine.
Substitution: The benzodiazole core can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Hydroxylated or carbonylated derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted benzodiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 2-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)-N-(2-METHYLPROPYL)ACETAMIDE may involve interaction with specific molecular targets, such as enzymes or receptors. The compound could modulate biological pathways by binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds with similar core structures but different substituents.
Acetamide Derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
2-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)-N-(2-METHYLPROPYL)ACETAMIDE is unique due to its specific combination of the benzodiazole core with dimethyl and acetamide substituents, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
2-(5,6-dimethylbenzimidazol-1-yl)-N-(2-methylpropyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-10(2)7-16-15(19)8-18-9-17-13-5-11(3)12(4)6-14(13)18/h5-6,9-10H,7-8H2,1-4H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZHEIGPWYUHLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC(=O)NCC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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